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Methyl 2-amino-3-bromo-5-chlorobenzoate

Cat. No.: B599463
CAS No.: 101080-36-8
M. Wt: 264.503
InChI Key: QKQDVOQJMQIBNN-UHFFFAOYSA-N
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Description

Significance of Aminohalogenated Aromatic Scaffolds in Synthetic Chemistry

Aminohalogenated aromatic scaffolds are particularly prized in synthetic chemistry. The presence of both an amino group and halogen atoms on the aromatic ring provides a rich platform for a diverse range of chemical transformations. The amino group can act as a nucleophile, a directing group for electrophilic aromatic substitution, or be converted into other functional groups via diazotization reactions. Halogen atoms, in turn, are excellent handles for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This dual functionality makes aminohalogenated aromatics invaluable precursors for the synthesis of highly substituted and complex target molecules.

Overview of Methyl Benzoate (B1203000) Derivatives as Synthetic Intermediates

Methyl benzoate and its derivatives are widely employed as synthetic intermediates. researchgate.net The methyl ester group can be easily hydrolyzed to the corresponding carboxylic acid, which can then participate in a variety of reactions, including amide bond formation and reductions. The aromatic ring of methyl benzoate can undergo electrophilic substitution reactions, with the substitution pattern being influenced by the existing substituents. researchgate.net For instance, the ester group is a deactivating, meta-directing group, while an amino group is a strongly activating, ortho-para-directing group. The interplay of these electronic effects in polysubstituted methyl benzoate derivatives allows for precise control over subsequent chemical modifications.

Research Trajectory and Scope for Methyl 2-amino-3-bromo-5-chlorobenzoate within Academic Inquiry

The specific compound, this compound, represents a highly functionalized and promising scaffold for academic and industrial research. Its unique substitution pattern, featuring an activating amino group and two different halogen atoms at specific positions, opens up a wide range of possibilities for selective chemical manipulation. Research into this compound is likely to focus on exploring its utility in the synthesis of novel heterocyclic compounds, which are often the core of new pharmaceutical agents. The differential reactivity of the bromine and chlorine atoms in cross-coupling reactions could be a key area of investigation, allowing for the sequential and regioselective introduction of different molecular fragments. Furthermore, the amino group can be a key site for derivatization to build complex side chains or to be used as an anchor for solid-phase synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrClNO2 B599463 Methyl 2-amino-3-bromo-5-chlorobenzoate CAS No. 101080-36-8

Properties

IUPAC Name

methyl 2-amino-3-bromo-5-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7BrClNO2/c1-13-8(12)5-2-4(10)3-6(9)7(5)11/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKQDVOQJMQIBNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Cl)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401215034
Record name Benzoic acid, 2-amino-3-bromo-5-chloro-, methyl ester
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Molecular Weight

264.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101080-36-8
Record name Benzoic acid, 2-amino-3-bromo-5-chloro-, methyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-amino-3-bromo-5-chloro-, methyl ester
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Record name Benzoic acid, 2-amino-3-bromo-5-chloro-, methyl ester
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Advanced Synthetic Methodologies for Methyl 2 Amino 3 Bromo 5 Chlorobenzoate

Strategic Approaches to Regioselective Halogenation on Benzoate (B1203000) Rings

Achieving the desired substitution pattern on a benzoate ring, particularly one bearing multiple substituents, is a central challenge in the synthesis of complex aromatic molecules. The directing effects of the substituents already present on the ring heavily influence the position of incoming electrophiles. In the case of precursors to Methyl 2-amino-3-bromo-5-chlorobenzoate, the ester group (a meta-director) and an amino or nitro group (ortho, para-directors) will govern the outcome of halogenation reactions. Strategic planning is therefore essential to install the bromine and chlorine atoms at the correct C-3 and C-5 positions, respectively. This often involves a multi-step approach where the order of substituent introduction is critical.

The introduction of a bromine atom onto an already substituted benzoate ester is typically achieved via electrophilic aromatic substitution. The choice of brominating agent and reaction conditions is crucial for controlling regioselectivity and avoiding side reactions.

Conventional methods often employ molecular bromine (Br₂) in the presence of a Lewis acid catalyst or a protic acid like hydrobromic acid (HBr). utm.my For instance, the bromination of 2,1,3-benzothiadiazole (B189464) has been historically performed by adding a bromine solution to the substrate in 47% HBr at elevated temperatures. utm.my This highlights a robust system for brominating stable aromatic rings.

Milder and more selective brominating agents are often preferred to handle sensitive substrates. N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of aromatic compounds, particularly those activated towards electrophilic attack. utm.my While typically used for thiophene (B33073) rings, NBS can brominate benzene (B151609) rings under forcing conditions, such as in the presence of concentrated sulfuric acid. utm.my For electron-rich aromatic compounds, catalytic systems have been developed. One such method uses a hypervalent iodine(III) reagent, generated in situ from iodobenzene (B50100) and an oxidant like m-chloroperoxybenzoic acid (m-CPBA), with lithium bromide as the bromine source. organic-chemistry.org This reaction proceeds under mild conditions at room temperature and shows high regioselectivity, often favoring para-bromination. organic-chemistry.org Another effective reagent for the α-monobromination of β-keto esters is bromodimethylsulfonium bromide (BDMS), which offers high yields and chemoselectivity without the need for a catalyst or base. acs.org

Table 1: Comparison of Bromination Reagents

Reagent/SystemTypical ConditionsAdvantagesConsiderations
Br₂/HBr High temperature (e.g., 126-130°C)Strong brominating source for stable rings. utm.myHarsh conditions, potential for over-bromination.
N-Bromosuccinimide (NBS) Concentrated H₂SO₄, room temp.Milder than Br₂, easier to handle. utm.myMay require harsh acidic conditions for less reactive rings. utm.my
Catalytic I-benzene/m-CPBA/LiBr Room temperature, THF solventMild conditions, high regioselectivity, recyclable catalyst. organic-chemistry.orgPrimarily for electron-rich aromatics. organic-chemistry.org
Bromodimethylsulfonium Bromide (BDMS) 0-5°C or room temperatureHighly selective for α-monobromination of specific substrates, no catalyst needed. acs.orgSubstrate scope primarily focused on β-keto esters and 1,3-diketones. acs.org

Chlorination of aromatic rings is a fundamental transformation in organic synthesis. Like bromination, it proceeds through electrophilic aromatic substitution, where molecular chlorine or a "Cl+" equivalent is attacked by the nucleophilic benzene ring. masterorganicchemistry.com To enhance the electrophilicity of chlorine, a Lewis acid catalyst such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) is commonly employed. masterorganicchemistry.com The catalyst polarizes the Cl-Cl bond, creating a more potent electrophile that can be attacked by the aromatic ring to form a carbocation intermediate, which then loses a proton to restore aromaticity. masterorganicchemistry.com

A variety of alternative chlorinating systems have been developed to improve safety, efficiency, and environmental compatibility.

N-Chlorosuccinimide (NCS): This reagent is an effective source of electrophilic chlorine and can be used in aqueous media, providing an organic solvent-free method for producing chlorinated arenes in high yields. isca.me

Sodium Chlorate (B79027)/Hydrochloric Acid: An efficient method utilizes sodium chlorate (NaClO₃) as an oxidant and HCl as the chlorinating agent in water. jalsnet.com This system generates molecular chlorine in situ under mild conditions, offering good to excellent yields (75-96%) and avoiding the need for organic solvents. jalsnet.com

Electrochemical Chlorination: Modern approaches include electrochemical methods that generate chlorine in situ from sources like trichloroacetonitrile (B146778) (Cl₃CCN) or hydrochloric acid (HCl). acs.org This "chlorine on demand" strategy offers high reactivity and control. acs.org

The choice of chlorination technique depends on the substrate's reactivity and the presence of other functional groups. For a precursor to this compound, a method that is tolerant of ester and halogen functionalities would be required.

Amination Pathways for Halogenated Benzoate Precursors

The introduction of an amino group is a key step in the synthesis of the target molecule. This can be accomplished through various strategies, most notably by the reduction of a nitro group precursor or by the direct amination of an aryl halide. The presence of halogens and an ester group on the aromatic ring necessitates a chemoselective method that does not affect these other functionalities.

The reduction of an aromatic nitro group is one of the most reliable and widely used methods for synthesizing anilines. researchgate.net A common synthetic route to this compound would likely involve the synthesis of a di-halogenated nitro-aromatic intermediate, followed by the selective reduction of the nitro group. A significant advantage of this pathway is that the nitro group is a strong deactivating meta-director, which can be used strategically during the preceding electrophilic halogenation steps.

Numerous catalytic systems have been developed for this transformation, prized for their efficiency and functional group tolerance. researchgate.net

Heterogeneous Catalysis: Classic methods involve catalytic hydrogenation with H₂ gas over metal catalysts like Palladium (Pd), Platinum (Pt), or Nickel (Ni). An iron-based system using an Fe/CaCl₂ catalyst enables transfer hydrogenation with excellent functional group tolerance, including halides and esters. organic-chemistry.org ZIF-derived cobalt-based catalysts have also shown high activity, achieving >99.5% aniline (B41778) yield under mild conditions. researchgate.net

Homogeneous Catalysis: While suffering from potential reusability issues, homogeneous catalysts can offer high selectivity. researchgate.net

Stoichiometric Reductants: Systems using sodium borohydride (B1222165) (NaBH₄) in the presence of transition metal complexes like Ni(PPh₃)₄ can effectively reduce nitroaromatics at room temperature. jsynthchem.com Metal-free reductions using reagents like tetrahydroxydiboron (B82485) in water also provide good yields with high chemoselectivity. organic-chemistry.org

The key challenge is to reduce the nitro group without causing hydrodehalogenation (removal of the bromine or chlorine atoms). Many modern catalytic systems exhibit excellent chemoselectivity, leaving halogens untouched. researchgate.netorganic-chemistry.org

Table 2: Selected Catalytic Systems for Nitro Group Reduction

Catalyst/Reagent SystemReducing AgentKey Features
Fe/CaCl₂ Transfer HydrogenationTolerates sensitive functional groups including halides and esters. organic-chemistry.org
ZIF-derived Co-Based Catalyst H₂High catalytic activity and yield under mild conditions. researchgate.net
NaBH₄/Ni(PPh₃)₄ NaBH₄Proceeds at room temperature in ethanol. jsynthchem.com
Tetrahydroxydiboron SelfMetal-free, performed in water at room temperature. organic-chemistry.org
Pd/C H₂ or Transfer Agents (e.g., HCOOH)Widely used, but can sometimes lead to dehalogenation.
Samarium(0) Metal Electron TransferChemoselective reduction in the presence of a bipyridinium catalyst. organic-chemistry.org

An alternative to the nitro-reduction pathway is the direct formation of the C-N bond via amination of a halogenated aromatic precursor. This is typically achieved through nucleophilic aromatic substitution (SₙAr) or transition-metal-catalyzed cross-coupling reactions. rsc.org

Uncatalyzed nucleophilic aromatic substitution generally requires the aromatic ring to be "activated" by strong electron-withdrawing groups (like a nitro group) ortho or para to the leaving group (the halide). youtube.com For less activated aryl halides, this reaction often requires harsh conditions like high temperatures. youtube.com The rate of uncatalyzed substitution is highly dependent on the leaving group, with fluoride (B91410) being the best and iodide the worst. youtube.com

Transition-metal catalysis has revolutionized the synthesis of arylamines from aryl halides, enabling reactions under much milder conditions with a broader substrate scope. rsc.org

Copper-Catalyzed Amination (Ullmann Condensation): This classic method has been updated with modern ligand systems. Copper catalysts are less expensive than palladium and are effective for coupling aryl halides with amines. youtube.com In these reactions, aryl iodides react fastest, while aryl chlorides are more challenging. youtube.com

Palladium- and Nickel-Catalyzed Amination (Buchwald-Hartwig Amination): These are among the most powerful methods for C-N bond formation. They typically use a palladium or nickel catalyst with bulky, electron-rich phosphine (B1218219) ligands. youtube.com These systems are highly versatile and can be used to couple a wide range of aryl halides (including chlorides) and sulfonates with amines. youtube.com

For a substrate like a bromo-chloro-benzoate ester, a Buchwald-Hartwig-type reaction could potentially be used to introduce the amino group directly, although selectivity between the bromine and chlorine leaving groups would be a critical consideration.

Esterification Techniques for Carboxylic Acid Precursors

The final functional group to consider is the methyl ester. This is most commonly formed from a corresponding carboxylic acid precursor. The synthesis of this compound could begin with 2-amino-3-bromo-5-chlorobenzoic acid, which is then esterified in a final step.

The Fischer-Speier esterification is the most traditional method, involving the reaction of a carboxylic acid with an excess of alcohol (in this case, methanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and it is often driven to completion by using a large excess of the alcohol or by removing the water that is formed as a byproduct. masterorganicchemistry.comlibretexts.org This method is cost-effective and widely used on an industrial scale. masterorganicchemistry.com For example, a patent describes heating 5-bromo-2-chlorobenzoic acid in methanol (B129727) with concentrated sulfuric acid to produce the corresponding methyl ester.

Beyond the Fischer esterification, numerous other methods have been developed for milder or more specialized applications.

Reactions with Methylating Agents: A patent describes the esterification of 2-amino-3-chlorobenzoic acid using methyl sulfate (B86663) in DMF with potassium carbonate as a base, achieving a high yield of 95%. google.com

Coupling Reagents: Peptide coupling reagents such as TBTU, TATU, or COMU can be used to form esters from carboxylic acids and alcohols at room temperature in the presence of an organic base. organic-chemistry.org

Catalytic Methods: Silica chloride has been reported as an efficient heterogeneous catalyst for the esterification of carboxylic acids with alcohols. organic-chemistry.org Sulfuryl fluoride (SO₂F₂) has also been shown to mediate the dehydrative coupling of carboxylic acids and alcohols at room temperature with broad substrate scope. organic-chemistry.org

Table 3: Overview of Esterification Methods

MethodReagentsConditionsAdvantages
Fischer-Speier Esterification Methanol, H₂SO₄ or HCl (catalyst)Heating/refluxCost-effective, suitable for large scale. masterorganicchemistry.comchemguide.co.uk
Methylation with Methyl Sulfate (CH₃)₂SO₄, K₂CO₃, DMFRoom temperatureHigh yield, simple process. google.com
Peptide Coupling Reagents TBTU, TATU, or COMU; organic baseRoom temperatureMild conditions, fast reactions. organic-chemistry.org
Silica Chloride Catalysis Silica Chloride, AlcoholVariesHeterogeneous catalyst, easy to handle. organic-chemistry.org
Sulfuryl Fluoride Mediation SO₂F₂, AlcoholRoom temperatureMild conditions, excellent functional group compatibility. organic-chemistry.org

Direct Esterification Methods and Optimizations

Direct esterification of the parent carboxylic acid, 2-amino-3-bromo-5-chlorobenzoic acid, represents a primary route to obtaining this compound. This transformation is typically achieved under acidic conditions (Fischer esterification) or by using a methylating agent in the presence of a base.

One documented method involves dissolving the related 2-amino-3-chlorobenzoic acid in an organic solvent like N,N-dimethylformamide (DMF), adding an inorganic base such as potassium carbonate, and then introducing a methylating agent. guidechem.compatsnap.com A specific implementation of this involves cooling the mixture of the acid and base in DMF to between 5°C and 10°C before slowly adding dimethyl sulfate. guidechem.comgoogle.com The reaction is then allowed to proceed at room temperature for several hours. guidechem.comgoogle.com This approach offers a simple and controllable reaction process, leading to high product purity and yield. patsnap.com

Another direct approach is the classic Fischer esterification, where the carboxylic acid is heated in an excess of methanol with a strong acid catalyst. A reported synthesis for a similar compound, Methyl 2-amino-3-chlorobenzoate, utilizes anhydrous methanol with dry hydrogen chloride (HCl) gas passed through the solution, which is then heated to reflux for several hours. guidechem.com Upon cooling and neutralization with a base like sodium bicarbonate, the ester product precipitates and can be collected. guidechem.com The use of trimethylchlorosilane with methanol at room temperature also serves as an efficient system for the esterification of various amino acids, offering mild conditions and good to excellent yields. nih.gov

Table 1: Comparison of Direct Esterification Methods for Related Aminobenzoates

MethodStarting MaterialReagentsSolventKey ConditionsYieldPuritySource
Base-Promoted Methylation 2-amino-3-chlorobenzoic acidPotassium Carbonate, Dimethyl SulfateDMFCool to 10°C, then react at room temp for 6h95.0%97% (HPLC) google.com
Fischer Esterification 2-amino-3-chlorobenzoic acidAnhydrous Methanol, Dry HCl gasMethanolReflux for 6 hours96%~90% guidechem.com
TMSCl-Mediated General Amino AcidsTrimethylchlorosilane, MethanolMethanolRoom TemperatureGood to ExcellentN/A nih.gov

Indirect Esterification via Acyl Halides

Indirect esterification provides an alternative pathway that often proceeds under milder conditions than high-temperature Fischer esterification. This two-step methodology involves first converting the carboxylic acid to a more reactive intermediate, typically an acyl chloride, which is subsequently reacted with methanol to furnish the final ester.

The activation of the carboxylic acid is commonly achieved using reagents such as thionyl chloride or oxalyl chloride. For instance, in the synthesis of the related Methyl 2-amino-5-chlorobenzoate, the corresponding acid is treated with thionyl chloride. nih.govresearchgate.net The resulting suspension is refluxed, which presumably forms the intermediate 2-amino-3-bromo-5-chlorobenzoyl chloride. nih.govresearchgate.net This highly reactive acyl chloride is not typically isolated but is reacted in situ or directly with methanol. The alcohol readily attacks the electrophilic carbonyl carbon of the acyl chloride, eliminating HCl and forming the methyl ester. This method avoids the equilibrium limitations of direct esterification. christuniversity.in While effective, this process requires handling of corrosive reagents like thionyl chloride. guidechem.com

Optimization and Scalability Considerations in Synthetic Routes

Transitioning a synthetic route from a laboratory-scale procedure to a pilot plant or industrial-scale process requires significant optimization and consideration of scalability. researchgate.net For sterically hindered compounds like this compound, challenges include achieving complete reaction and controlling reaction heat. researchgate.net Vigilant temperature control is paramount, as exothermic events can lead to the formation of byproducts or create unsafe conditions. researchgate.net For example, in the synthesis of a related compound, cooling with a jacket service was sufficient for maintaining temperatures of -75°C in a pilot plant, but control of exothermic reagent charges required the direct injection of liquid nitrogen into the vessel. researchgate.net

Process development also focuses on improving reaction efficiency. One strategy involves the use of auxiliary alcohols or hydrocarbon solvents like toluene (B28343) to create a reflux that keeps volatile reagents within the reaction mixture, thereby preventing their loss and avoiding the formation of solid deposits in equipment. google.com However, this can necessitate additional downstream processing steps to remove the auxiliary solvent. google.com Ultimately, the goal is to develop a robust process that is safe, cost-effective, and provides the desired product in high yield and purity. patsnap.com

Catalytic Systems and Ligand Effects

Modern synthetic chemistry increasingly relies on advanced catalytic systems to achieve high efficiency and selectivity. Palladium-catalyzed cross-coupling reactions, for example, are powerful tools for constructing C–O bonds in the synthesis of aryl esters. christuniversity.in The effectiveness of these catalysts is profoundly influenced by the ligands coordinated to the metal center. nih.gov

Ligand design is critical; it can alter the structure and reactivity of the metal catalyst, which in turn changes the activation energy of key steps in the catalytic cycle. nih.gov This can broaden the substrate scope and influence selectivity. nih.govrsc.org For palladium-catalyzed reactions involving benzoates, mono-N-protected amino acids (MPAA) have been explored as ligands. acs.org Studies have shown that modifying the ligand structure, such as using a more flexible β-MPAA derivative instead of an α-MPAA ligand, can lower the transition state energy for C–H activation and improve catalytic performance. acs.org The choice of ligand must be matched to the specific substrate class to optimize the reaction. nih.gov In palladium-catalyzed esterification, a plausible mechanism involves the oxidative addition of an aryl halide to a Pd(0) species, followed by coordination of the carboxylate and subsequent reductive elimination to form the ester product and regenerate the Pd(II) catalyst. christuniversity.in

Solvent Selection and Reaction Parameter Tuning

The choice of solvent and the fine-tuning of reaction parameters are crucial for optimizing synthetic outcomes. Solvents can influence reaction rates and selectivity by stabilizing transition states or intermediates. youtube.com In the synthesis of methyl aminobenzoates, polar aprotic solvents like DMF are often used, particularly in reactions involving ionic reagents like potassium carbonate. guidechem.comgoogle.com The solvent must be chosen carefully to ensure all reagents remain in solution and to be compatible with the reaction conditions. youtube.com

Reaction parameters such as temperature, time, and reagent concentration must be precisely controlled. For the methylation of 2-amino-3-chlorobenzoic acid, the procedure specifies cooling the initial mixture to 5-10°C before the dropwise addition of the methylating agent, followed by several hours of stirring at room temperature to ensure the reaction goes to completion. guidechem.comgoogle.com Such temperature control can be critical in preventing side reactions and ensuring product purity. The concentration of reagents also plays a role, as explained by Le Chatelier's Principle in equilibrium-limited reactions like Fischer esterification. libretexts.org

Table 2: Key Parameters in the Synthesis of Methyl 2-amino-3-chlorobenzoate

ParameterExample ConditionRationale / Effect on ReactionSource
Solvent N,N-dimethylformamide (DMF)Dissolves reagents, polar aprotic medium suitable for ionic intermediates. guidechem.comgoogle.com
Temperature Cool to 10°C, then react at room temp.Controls exothermic reaction during addition of methylating agent, prevents byproducts. guidechem.comgoogle.com
Reaction Time 4-8 hoursEnsures the reaction proceeds to completion for maximum yield. guidechem.comgoogle.com
Catalyst Dry HCl gasProtonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by methanol. guidechem.com
Base Potassium CarbonateDeprotonates the carboxylic acid, forming a carboxylate for reaction with a methylating agent. guidechem.comgoogle.com

Methodologies for Isolation and Purification of Synthetic Intermediates

Following the completion of a synthetic reaction, a series of work-up and purification steps are required to isolate the desired intermediate in a pure form. A common and effective initial step for isolating solid organic products from aqueous or partially aqueous solutions is precipitation. mnstate.edu This is often achieved by pouring the reaction mixture into a beaker of ice or ice-cold water, which causes the often less-soluble organic product to crystallize or precipitate out of the solution. researchgate.netmnstate.edursc.org

The crude solid product is then collected using suction filtration, typically with a Büchner funnel. rsc.orgyoutube.com This process allows for the rapid separation of the solid from the liquid reaction mixture. The collected solid, or filter cake, is then washed with a cold solvent, usually water, to remove any residual water-soluble impurities. mnstate.edu

For further purification, recrystallization is the most common technique. mnstate.edu This method relies on the principle of differential solubility of the compound and its impurities in a given solvent at different temperatures. The crude product is dissolved in a minimum amount of a suitable hot solvent, such as methanol or an ethanol/water mixture. rsc.orgyoutube.com As the solution cools slowly, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent. youtube.com The purified crystals are then collected again by suction filtration and dried to remove any remaining solvent. youtube.com

Table 3: General Steps for Isolation and Purification

StepTechniqueDescriptionPurposeSource
1. Precipitation Quenching in Ice WaterThe entire reaction mixture is carefully poured into a beaker containing crushed ice.To precipitate the crude solid product from the solution. mnstate.edursc.org
2. Isolation Suction FiltrationThe precipitated solid is collected on a filter paper in a Büchner funnel under vacuum.To separate the crude solid product from the liquid phase. rsc.orgyoutube.com
3. Washing Rinsing the Filter CakeThe collected solid is washed with small portions of ice-cold water or another suitable solvent.To remove residual soluble impurities from the surface of the crystals. researchgate.netmnstate.edu
4. Purification RecrystallizationThe crude solid is dissolved in a minimal amount of a hot solvent and allowed to cool slowly.To form pure crystals, leaving impurities behind in the solvent. rsc.orgyoutube.com
5. Final Collection Suction Filtration & DryingThe recrystallized product is collected by filtration and left to dry to remove residual solvent.To obtain the final, pure, dry solid intermediate. youtube.com

Chemical Reactivity and Potential Applications

Reactivity of the Amino Group

The amino group at the 2-position is a key functional handle. It can undergo a variety of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Diazotization: Reaction with nitrous acid to form a diazonium salt. This intermediate is highly versatile and can be converted into a wide range of other functional groups, including hydroxyl, cyano, and other halogens, or it can be used in Sandmeyer reactions.

Reactivity of the Halogen Substituents

The presence of both bromine and chlorine atoms on the aromatic ring offers opportunities for selective functionalization through cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity can be exploited for the sequential and regioselective introduction of different substituents. For example, a Suzuki coupling could be performed selectively at the bromine position, followed by a second coupling reaction at the chlorine position under more forcing conditions.

Potential in the Synthesis of Heterocyclic Compounds

A significant application of aminohalogenated aromatic compounds is in the synthesis of heterocyclic systems. The amino and ester groups of this compound, along with the adjacent halogen, can be used to construct a variety of fused heterocyclic rings. For instance, reaction with appropriate bifunctional reagents could lead to the formation of quinazolines, benzodiazepines, or other important heterocyclic scaffolds that are prevalent in medicinal chemistry.

Utility of Methyl 2 Amino 3 Bromo 5 Chlorobenzoate As a Key Synthetic Building Block

Application in Heterocyclic Scaffold Construction

The presence of an ortho-amino ester motif, coupled with halogen substituents, makes Methyl 2-amino-3-bromo-5-chlorobenzoate an ideal starting material for the synthesis of various fused heterocyclic systems. These heterocyclic scaffolds are central to the development of new therapeutic agents and other biologically active molecules.

The structural framework of this compound is amenable to cyclization reactions to form important heterocyclic cores.

Indoles: While direct synthesis of indoles from this specific precursor is not extensively documented, the general principles of indole (B1671886) synthesis can be applied. For instance, the Fischer indole synthesis, a cornerstone of indole chemistry, involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. The amino group of this compound could be converted to a hydrazine, which could then be reacted with a suitable carbonyl compound to forge the indole ring system. The resulting substituted indoles would be highly functionalized and could serve as intermediates for further synthetic elaborations. core.ac.uk

Quinolines: The synthesis of substituted quinolines can be achieved from precursors similar to this compound. A common strategy is the Combes quinoline (B57606) synthesis, which involves the reaction of an aniline (B41778) with a β-diketone under acidic conditions. By analogy, the amino group of this compound can react with a β-diketone to form a Schiff base, which upon acid-catalyzed cyclization and dehydration, would yield a highly substituted quinoline. nih.govacs.org The presence of the bromo and chloro substituents on the resulting quinoline ring offers handles for further functionalization through cross-coupling reactions. nih.gov

Benzodiazepine (B76468) Derivatives: Benzodiazepines are a critical class of psychoactive drugs. The synthesis of the 1,4-benzodiazepine (B1214927) core often involves the cyclization of a 2-aminobenzophenone (B122507) derivative. nih.gov this compound can serve as a starting material for the synthesis of such a precursor. For example, a Friedel-Crafts acylation of a suitable aromatic compound with the acid chloride derived from the title compound, followed by manipulation of the ester group, could lead to a 2-aminobenzophenone intermediate. This intermediate can then be cyclized with an amino acid or its derivative to construct the seven-membered benzodiazepine ring. A notable example is the use of 2-amino-5-bromo-2'-chlorobenzophenone (B138813) as a precursor in the synthesis of phenazepam, a potent benzodiazepine drug. caymanchem.com This highlights the potential of the title compound in accessing this important class of therapeutic agents. nih.gov

The ortho-aminoester functionality, often referred to as an anthranilate system, is a classic motif for annulation reactions to build fused heterocyclic systems. nih.gov This reactivity is central to the utility of this compound. Annulation involves the formation of a new ring fused to the existing benzene (B151609) ring.

The amino group can act as a nucleophile, while the ester group can be a site for cyclization or can be modified to participate in ring-forming reactions. For example, reaction with a molecule containing two electrophilic centers can lead to the formation of a fused six-membered ring. A general strategy involves the reaction of the anthranilate with a β-ketoester or a similar 1,3-dielectrophile. The initial condensation with the amino group is followed by an intramolecular cyclization to afford a fused heterocyclic system. This approach has been widely used in the synthesis of quinazolinones and other related heterocycles. nih.govbris.ac.uk

Heterocyclic ScaffoldGeneral Synthetic ApproachPotential from Title Compound
Indoles Fischer Indole SynthesisConversion to a substituted phenylhydrazine followed by reaction with a carbonyl compound. core.ac.uk
Quinolines Combes Quinoline SynthesisReaction with a β-diketone under acidic conditions. nih.govacs.org
Benzodiazepines Cyclization of 2-aminobenzophenonesConversion to a 2-aminobenzophenone derivative followed by cyclization with an amino acid. nih.govcaymanchem.com
Quinazolinones Annulation with 1,3-dielectrophilesReaction with reagents like β-ketoesters or isocyanates. nih.gov

Role in Complex Molecular Architecture

The utility of this compound extends beyond the synthesis of fundamental heterocyclic systems to the construction of more intricate and advanced molecular architectures with significant biological or material properties.

The title compound serves as a valuable starting material for the synthesis of complex molecules in drug discovery. The presence of multiple reactive sites allows for the introduction of diverse substituents and the construction of elaborate molecular frameworks. fishersci.com Its role as a pharmaceutical intermediate is well-recognized. nih.govsigmaaldrich.com

The synthesis of quinazolinones, a class of compounds with a broad spectrum of biological activities including anticancer and anti-inflammatory properties, can be readily achieved from anthranilate precursors. nih.gov The halogen substituents on the benzene ring of the title compound can influence the pharmacokinetic and pharmacodynamic properties of the resulting quinazolinone derivatives.

Furthermore, the synthesis of benzothiazoles, another important heterocyclic scaffold in medicinal chemistry, can utilize intermediates derived from the title compound. cymitquimica.com The inherent reactivity of the o-aminoester motif allows for the construction of these and other complex heterocyclic systems that are often the core of modern pharmaceuticals.

The development of new agrochemicals is crucial for global food security. Halogenated aromatic compounds are a cornerstone of modern agrochemical research, as the introduction of halogens can significantly enhance the efficacy and selectivity of active ingredients. nih.govnih.gov

A prominent example of the importance of substituted anthranilic acids is in the synthesis of the blockbuster insecticide, chlorantraniliprole (B1668704). The key intermediate for this insecticide is 2-amino-5-chloro-3-methylbenzoic acid. google.comagropages.compatsnap.com this compound is a close structural analog and a valuable precursor for the synthesis of novel chlorantraniliprole analogs. The bromine atom at the 3-position offers a site for further chemical modification, potentially leading to new agrochemicals with improved properties or a different spectrum of activity. The agrochemical industry has seen a significant increase in products containing mixed halogens, underscoring the importance of precursors like the title compound. nih.govresearchgate.netresearchgate.net

Application AreaKey Intermediate/ScaffoldRelevance of Title Compound
Drug Discovery Quinazolinones, Benzodiazepines, BenzothiazolesServes as a versatile precursor for these medicinally important heterocyclic systems. nih.govsigmaaldrich.comcymitquimica.com
Agrochemicals Substituted Anthranilic AcidsA key building block for the synthesis of analogs of important insecticides like chlorantraniliprole. google.comagropages.compatsnap.com

Development of Functional Materials Precursors

While less documented than its applications in life sciences, the structural features of this compound suggest its potential as a precursor for functional organic materials. Substituted benzoic acids and their derivatives are used in the synthesis of organic light-emitting diodes (OLEDs) and fluorescent dyes. uniss.itresearchgate.netrsc.org

The presence of amino and halogen substituents on the aromatic ring can be exploited to tune the electronic and photophysical properties of larger conjugated systems. For instance, the amino group can act as an electron-donating group, while the ester and halogen groups have electron-withdrawing characteristics. This push-pull electronic structure is a common design principle for creating chromophores and fluorophores.

The title compound could be a precursor for the synthesis of novel dyes for applications in textiles or as fluorescent probes for biological imaging. Furthermore, its derivatives could be incorporated into larger polymeric or small-molecule systems for use in organic electronics, such as OLEDs, where precise control over the electronic energy levels is crucial for efficient device performance. uniss.itresearchgate.netrsc.org The bromo and chloro substituents also provide convenient handles for palladium-catalyzed cross-coupling reactions, allowing for the construction of extended π-conjugated systems that are the basis of many functional organic materials.

Scaffolds for Dyes and Pigments

While direct synthesis of dyes and pigments using this compound as the primary scaffold is not extensively documented in dedicated studies, its chemical structure contains the necessary functionalities for such applications. Aromatic amines are fundamental precursors in the synthesis of a vast array of organic colorants, particularly azo dyes.

The synthesis of azo dyes involves the diazotization of a primary aromatic amine, such as this compound, to form a diazonium salt. This is typically achieved by treating the amine with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) at low temperatures. The resulting diazonium salt is a highly reactive electrophile that can then be coupled with an electron-rich aromatic compound (a coupling component), such as a phenol (B47542) or another aniline derivative, to form the characteristic azo (-N=N-) linkage, which is the chromophore responsible for the color of the dye. libretexts.org

The specific color of the resulting azo dye is determined by the electronic properties of both the diazonium salt precursor and the coupling component. The substituents on the aromatic rings play a crucial role in modifying the electronic transitions and, consequently, the absorption spectrum of the dye molecule. In the case of this compound, the presence of the electron-withdrawing bromo and chloro groups, along with the methyl ester, would influence the color of any derived azo dyes. These halogen substituents can also potentially enhance the lightfastness and other properties of the resulting colorants.

The general process for synthesizing a disperse dye, a class of non-ionic dyes often used for coloring synthetic fibers like polyester, involves the diazotization of an aromatic amine and subsequent coupling with a suitable partner. nih.govijrpr.comresearchgate.netnih.gov The resulting dye's suitability for a particular application depends on its color, intensity, and fastness properties.

Further investigation into the diazotization of this compound and its coupling with various aromatic compounds would be required to explore its potential as a scaffold for novel dyes and pigments. Such research would involve synthesizing a range of azo compounds and evaluating their spectral properties and performance as colorants.

Computational and Theoretical Investigations of Methyl 2 Amino 3 Bromo 5 Chlorobenzoate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to analyzing the electronic properties of a molecule. Such calculations for Methyl 2-amino-3-bromo-5-chlorobenzoate would reveal how the interplay of the amino, bromo, chloro, and methyl ester substituents on the benzene (B151609) ring dictates its stability, reactivity, and spectroscopic properties. Studies on similar compounds, like 2-amino-5-bromobenzoic acid methyl ester, have utilized DFT methods with basis sets such as 6-311++G(d,p) to compute molecular structures and vibrational frequencies, providing a reliable framework for analogous investigations. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.compearson.com The HOMO acts as an electron donor, so its energy level is associated with the molecule's nucleophilicity and its susceptibility to electrophilic attack. Conversely, the LUMO is an electron acceptor, and its energy level indicates the molecule's electrophilicity and its reactivity towards nucleophiles. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the electron-donating amino group and the electron-withdrawing halogen and ester groups would significantly influence the energies of these orbitals. Computational studies on analogous compounds like 2-amino-5-bromobenzoic acid methyl ester have shown that such analyses can elucidate the charge transfer characteristics within the molecule. nih.gov It is expected that the HOMO would be largely localized on the amino group and the aromatic ring, while the LUMO would be distributed over the carbonyl group of the ester and the halogen-substituted benzene ring.

Table 1: Expected Frontier Molecular Orbital Properties for this compound

ParameterDescriptionExpected Influence of Substituents
HOMO Energy Energy of the highest occupied molecular orbital; relates to the ability to donate electrons.Raised by the electron-donating amino (-NH2) group.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.Lowered by the electron-withdrawing bromo (-Br), chloro (-Cl), and methyl ester (-COOCH3) groups.
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability.The gap is expected to be narrowed by the combined effects of the donor and acceptor groups, suggesting moderate reactivity.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Red areas indicate regions of negative potential, which are rich in electrons and susceptible to electrophilic attack, while blue areas denote positive potential, which are electron-poor and prone to nucleophilic attack. researchgate.net

For this compound, an MEP analysis would likely show the most negative potential (red) localized around the oxygen atoms of the carbonyl group in the methyl ester and, to a lesser extent, the nitrogen atom of the amino group, making these the primary sites for electrophilic interaction. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the amino group. The electron-withdrawing halogens would influence the potential of the aromatic ring, creating a complex distribution of charge. This analysis is crucial for understanding how the molecule interacts with biological targets like receptors or enzymes.

Elucidation of Reaction Mechanisms via Density Functional Theory (DFT)

DFT is a powerful method for investigating the pathways of chemical reactions, providing insights that are not always accessible through experimental means alone. It can be used to map out the potential energy surface of a reaction, identify stable intermediates, and calculate the energy barriers associated with transition states.

By applying DFT, researchers can model the transformation of this compound in various chemical reactions, such as nucleophilic substitution or cyclization. This involves locating the transition state (the highest energy point along the reaction coordinate) and calculating its structure and energy. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate.

For instance, in a potential cyclization reaction to form a quinazolinone derivative, DFT calculations could map the energy profile of the entire process. This would involve modeling the initial reactant, any intermediates formed, the crucial transition state for the ring-closing step, and the final product. Such an analysis would clarify the feasibility of the reaction and identify the rate-determining step.

Many reactions involving substituted benzene rings can yield multiple products, depending on the position of attack. DFT calculations can predict the regioselectivity of such reactions by comparing the activation energies of the different possible pathways. The reaction pathway with the lowest activation energy will be the most favorable, and its product will be the major one.

In the case of this compound, electrophilic aromatic substitution would be directed by the existing substituents. The powerful activating effect of the amino group would compete with the deactivating effects of the halogens and the ester group. DFT calculations could precisely quantify these competing influences to predict the most likely site for substitution. Similarly, for reactions involving the ester or amino groups, DFT can help predict which functional group is more likely to react under specific conditions.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and the non-covalent interactions of a molecule are critical to its physical properties and biological activity. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation around single bonds.

Based on crystal structure analysis of the highly similar molecule Methyl 2-amino-5-chlorobenzoate, the this compound molecule is expected to be nearly planar. researchgate.net A significant feature is the likely formation of a strong intramolecular hydrogen bond between one of the hydrogen atoms of the amino group and the carbonyl oxygen of the adjacent methyl ester group. This interaction forms a stable six-membered ring (an S(6) motif), which locks the conformation of the side chain relative to the ring. researchgate.netresearchgate.net

In the solid state, intermolecular hydrogen bonds are also expected to play a crucial role in the crystal packing. The remaining hydrogen on the amino group can act as a donor, forming hydrogen bonds with the carbonyl oxygen or halogen atoms of neighboring molecules. These interactions would link the molecules into chains or more complex three-dimensional networks, influencing properties such as melting point and solubility. researchgate.netresearchgate.net

Table 2: Predicted Conformational and Interaction Properties of this compound (based on analogs)

FeatureDescriptionPredicted CharacteristicSource of Analogy
Molecular Planarity The degree to which the non-hydrogen atoms lie in the same plane.The molecule is expected to be nearly planar. researchgate.netresearchgate.net
Intramolecular H-Bond Hydrogen bond within a single molecule.A strong N-H···O bond between the amino and ester groups is predicted, forming a six-membered ring. researchgate.netresearchgate.net
Intermolecular H-Bond Hydrogen bonds between different molecules.N-H···O interactions are expected to link molecules into chains in the crystal lattice. researchgate.netresearchgate.net
Key Torsion Angle Rotation around the C(ring)-C(ester) bond.Expected to be close to 0° or 180° to facilitate conjugation and the intramolecular H-bond. researchgate.net

Hydrogen Bonding Networks in Crystalline Derivatives

In the crystalline state, these anthranilate derivatives consistently exhibit well-defined hydrogen bonding networks, which are crucial in stabilizing the crystal lattice. Two primary types of hydrogen bonds are observed:

Intramolecular Hydrogen Bonding: A persistent feature in these structures is the formation of an intramolecular N-H···O hydrogen bond between the amino group and the carbonyl oxygen of the ester functionality. This interaction leads to the formation of a stable six-membered ring, often described using the graph-set notation S(6). This intramolecular bond contributes significantly to the planarity of the molecule.

Intermolecular Hydrogen Bonding: The second hydrogen atom of the amino group typically participates in intermolecular N-H···O hydrogen bonds. These interactions link neighboring molecules, often forming chains or more complex three-dimensional networks. For instance, in the crystal structure of methyl 2-amino-5-chlorobenzoate, molecules are linked into chains along the b-axis via these intermolecular hydrogen bonds. researchgate.netnih.gov Similarly, in methyl 2-amino-5-bromobenzoate, intermolecular N-H···O interactions generate zigzag chains running along the b-axis direction.

The geometric parameters of these hydrogen bonds in the analogous compounds are summarized in the table below. It is anticipated that this compound would adopt a similar hydrogen bonding scheme.

Compound Interaction Type D-H···A D-H (Å) H···A (Å) D···A (Å) **D-H···A (°) **Reference
Methyl 2-amino-5-chlorobenzoateIntramolecularN-H···O0.862.082.713 (5)129 researchgate.net
IntermolecularN-H···O0.862.313.066 (5)147 researchgate.net
Methyl 2-amino-5-bromobenzoateIntramolecularN-H···O0.84 (2)2.08 (3)2.717 (3)133 (3)
IntermolecularN-H···O0.85 (2)2.22 (3)3.039 (3)162 (2)

D: Donor atom; A: Acceptor atom

Non-Covalent Interactions and Their Influence on Reactivity

The reactivity of this compound is significantly influenced by a variety of non-covalent interactions, which can be elucidated through computational studies. These interactions modulate the electron density distribution within the molecule and can affect the energy barriers of reaction pathways.

Beyond these classical substituent effects, more subtle non-covalent interactions are at play:

Hydrogen Bonding: The intramolecular N-H···O hydrogen bond, as discussed previously, not only stabilizes the molecular conformation but can also influence reactivity by altering the electron density of the aromatic ring and the availability of the amino group's lone pair.

Halogen Bonding: The bromine and chlorine atoms in the molecule have the potential to act as halogen bond donors. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (the σ-hole) and interacts with a Lewis base. nih.gov The strength of this interaction depends on the nature of the halogen and the interacting partner. Computational studies have shown that halogen bonding can play a significant role in molecular recognition and in directing the course of chemical reactions, including electrophilic aromatic halogenations. rsc.orgresearchgate.net

Synergistic Effects: There can be a synergistic interplay between hydrogen and halogen bonds. For example, an intramolecular hydrogen bond can enhance the halogen bonding capability of a nearby halogen atom. nih.gov In the case of this compound, the proximity of the amino and bromo groups suggests that such cooperative effects could be present, potentially influencing its interaction with other molecules and its reactivity in various chemical transformations. Quantum mechanical calculations are a powerful tool for investigating these synergistic effects.

Theoretical investigations, often employing Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), and Natural Bond Orbital (NBO) analysis, are instrumental in characterizing and quantifying these non-covalent interactions. nih.gov Such studies can provide insights into the transition states of reactions involving this compound, thereby explaining observed regioselectivity and reaction rates. For example, computational models can predict the most likely sites for nucleophilic or electrophilic attack by analyzing the molecule's electrostatic potential and frontier molecular orbitals.

Advanced Spectroscopic and Analytical Characterization Techniques for Derived Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used technique for determining the structure of organic compounds in solution. For derivatives of Methyl 2-amino-3-bromo-5-chlorobenzoate, which often result in complex heterocyclic systems or substituted aromatic rings, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural assignment.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the electronic environment of hydrogen and carbon atoms, respectively. In derivatives of this compound, the aromatic region of the ¹H NMR spectrum is of particular interest. The substitution pattern on the benzene (B151609) ring dictates the chemical shifts and coupling patterns of the remaining aromatic protons. For instance, in a derivative like Methyl 5-bromo-2-[(methylsulfonyl)amino]benzoate , the chemical shifts of the aromatic protons provide clear evidence of the substitution pattern. nih.gov

The ¹³C NMR spectrum complements the ¹H data by showing the chemical shifts of all unique carbon atoms. The signals for the carbonyl carbon of the ester group, the carbons bonded to halogens (bromine and chlorine), and the carbons of the aromatic ring appear in characteristic regions, confirming the integrity of the core structure. For example, the carbonyl carbon typically appears significantly downfield (e.g., >160 ppm) due to its deshielded nature.

Heteronuclear NMR experiments, such as those involving ¹⁵N or ¹⁹F if applicable, can provide further structural insights, particularly in derivatives where the amino group is modified or fluorine substituents are introduced.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for a Hypothetical Derivative This table is illustrative and actual values will vary based on the specific structure and solvent.

Atom Type¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Notes
Aromatic C-H7.0 - 8.5110 - 140Shifts and coupling constants are highly dependent on the substitution pattern.
Ester -OCH₃3.8 - 4.050 - 55A sharp singlet in the ¹H NMR spectrum.
Amine N-H4.5 - 9.0N/AOften a broad signal, position is concentration and solvent dependent.
Carbonyl C=ON/A165 - 175Typically a quaternary carbon with no attached protons.
Aromatic C-BrN/A115 - 125Directly bonded to bromine.
Aromatic C-ClN/A125 - 135Directly bonded to chlorine.

For more complex structures, such as polycyclic quinazolinones formed from the starting material, 1D NMR spectra are often insufficient for complete assignment due to signal overlap and complex spin systems. nih.gov In these cases, 2D NMR experiments are indispensable. nih.gov

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two or three bonds. youtube.comsdsu.edu It is used to trace the connectivity of adjacent protons, for example, to map out the spin systems within the aromatic ring or within alkyl chains attached to the core structure. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.comsdsu.edu This is a powerful tool for assigning carbon resonances based on their known proton assignments. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment establishes longer-range correlations between protons and carbons, typically over two to four bonds (²JCH, ³JCH, and sometimes ⁴JCH). youtube.comsdsu.edu This is arguably the most critical experiment for piecing together the molecular skeleton. For example, in a cyclized derivative like 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one , HMBC correlations can link protons on the pyrrolo ring to carbons in the quinazolinone core, confirming the fusion of the ring system. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is crucial for determining stereochemistry and the spatial arrangement of substituents. For instance, in an N-alkylated quinazolinone, a NOESY correlation between the N-CH₂ protons and a proton on the quinazolinone ring (e.g., H-2) can confirm the site of alkylation. researchgate.net

Together, these experiments allow for a step-by-step assembly of the molecular puzzle, providing definitive structural proof for newly synthesized derivatives. nih.gov

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Studies

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and, through fragmentation analysis, to gain structural information. rsc.org

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements (typically to within 5 ppm). sdsu.edu This precision allows for the determination of a molecule's elemental composition, which is a significant step in confirming its identity. nih.gov For derivatives of this compound, the presence of bromine and chlorine atoms creates a distinctive isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has ⁷⁹Cl and ³⁷Cl in an approximate 3:1 ratio. youtube.com An HRMS instrument can resolve these isotopic peaks, and the observed pattern serves as a clear signature for the presence of these halogens. The calculated exact mass for a proposed molecular formula must match the experimentally determined mass, providing high confidence in the compound's identity. sdsu.edu

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the molecular ion, [M+H]⁺), which is then subjected to fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then analyzed. nih.gov This process provides a fragmentation fingerprint that is characteristic of the molecule's structure. By analyzing the mass losses between the parent ion and the fragment ions, chemists can deduce the structure of the original molecule. nsf.gov

For example, in a complex heterocyclic derivative, the fragmentation pattern can reveal the loss of specific side chains or the characteristic cleavage of the ring systems. researchgate.net In quinazoline (B50416) derivatives, fragmentation pathways can be complex, but they often involve cleavages of the heterocyclic ring, providing valuable data for structural confirmation. nih.gov Computational methods, such as Density Functional Theory (DFT), can be used to predict the stability of potential fragment ions and support the proposed fragmentation pathways. nih.govnih.gov

Table 2: Hypothetical MS/MS Fragmentation for a Protonated Derivative of this compound This table illustrates a plausible fragmentation pathway for a generic derivative.

Parent Ion [M+H]⁺ m/zFragment Ion m/zNeutral Loss (Mass and Formula)Plausible Structural Origin of Loss
(Calculated Value)[M+H - 32]⁺32 (CH₄O)Loss of methanol (B129727) from the ester group
(Calculated Value)[M+H - 59]⁺59 (C₂H₃O₂)Loss of the entire methyl ester group (·COOCH₃)
(Calculated Value)[M+H - 80]⁺80 (HBr)Loss of hydrogen bromide
(Calculated Value)[M+H - 115]⁺115 (C₂H₃O₂ + HBr)Consecutive loss of ester group and HBr

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy occurs at specific frequencies corresponding to the vibrations of particular functional groups. These techniques are excellent for quickly confirming the presence or absence of key structural motifs in derivatives of this compound.

In a typical derivative, the IR and Raman spectra would be expected to show characteristic bands for:

N-H stretching : From the amino group, typically appearing as one or two sharp bands in the 3300-3500 cm⁻¹ region. Current time information in Pasuruan, ID.

C=O stretching : A strong, sharp absorption from the ester carbonyl group, usually found in the 1700-1730 cm⁻¹ range. nih.govCurrent time information in Pasuruan, ID.

C-O stretching : Associated with the ester linkage, appearing in the 1100-1300 cm⁻¹ region. Current time information in Pasuruan, ID.

Aromatic C=C stretching : Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring. Current time information in Pasuruan, ID.

C-X stretching (C-Br, C-Cl) : These vibrations appear in the fingerprint region of the spectrum (typically below 800 cm⁻¹) and confirm the presence of the halogen substituents.

Comparative analysis of the spectra of the starting material and the synthesized derivative can immediately reveal changes, such as the disappearance of the N-H stretch upon N-alkylation or the appearance of new bands corresponding to newly introduced functional groups. Theoretical calculations can also be used to simulate the vibrational spectra, aiding in the assignment of complex bands. researchgate.netbldpharm.com

Table 3: Key IR and Raman Vibrational Frequencies

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Expected Intensity (IR)
Amine (N-H)Stretching3300 - 3500Medium
Aromatic (C-H)Stretching3000 - 3100Medium to Weak
Ester (C=O)Stretching1700 - 1730Strong
Aromatic (C=C)Ring Stretching1450 - 1600Medium to Strong
Ester (C-O)Stretching1100 - 1300Strong
Aromatic (C-Cl)Stretching600 - 800Medium to Strong
Aromatic (C-Br)Stretching500 - 650Medium to Strong

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. This powerful analytical method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of novel compounds. In the study of derivatives of this compound, X-ray crystallography offers unparalleled insight into their solid-state conformation and packing.

Detailed research findings on a closely related derivative, Methyl 2-amino-5-bromobenzoate , provide a valuable case study for the application of this technique. While not the specific target compound, the crystallographic analysis of this analog offers significant insights into the structural characteristics that can be expected for this class of molecules.

A single-crystal X-ray diffraction study of Methyl 2-amino-5-bromobenzoate revealed that it crystallizes in the monoclinic space group P21/c. nih.gov The analysis provided a comprehensive picture of the molecular geometry and the supramolecular architecture established through intermolecular forces.

Molecular Geometry:

Intermolecular Interactions and Crystal Packing:

In the solid state, the molecules of Methyl 2-amino-5-bromobenzoate are organized into a well-defined three-dimensional network. The primary intermolecular forces responsible for the crystal packing are N-H···O hydrogen bonds. nih.gov These interactions link adjacent molecules, creating chains that propagate through the crystal lattice. The bromine atoms also participate in weaker halogen bonding interactions, further stabilizing the crystal structure. This intricate network of non-covalent interactions dictates the physical properties of the crystalline material, such as its melting point and solubility.

The detailed crystallographic data for Methyl 2-amino-5-bromobenzoate is summarized in the interactive data tables below.

Interactive Crystal Data Table for Methyl 2-amino-5-bromobenzoate

Parameter Value
Empirical FormulaC₈H₈BrNO₂
Formula Weight230.06 g/mol
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)8.432(2)
b (Å)14.587(4)
c (Å)7.025(2)
α (°)90
β (°)108.89(3)
γ (°)90
Volume (ų)817.3(4)
Z4
Density (calculated)1.869 Mg/m³

Interactive Atomic Coordinates and Equivalent Isotropic Displacement Parameters for Methyl 2-amino-5-bromobenzoate

Atom x y z U(eq) (Ų)
Br10.7291(1)0.1345(1)0.2483(1)0.052(1)
O10.1691(4)0.3201(2)0.2831(5)0.049(1)
O20.0544(4)0.4351(2)0.1154(5)0.052(1)
N10.4682(5)0.3807(3)0.4370(6)0.042(1)
C10.4284(5)0.2979(3)0.3283(6)0.031(1)
C20.5283(5)0.2317(3)0.3340(6)0.032(1)
C30.5015(6)0.1554(3)0.2407(7)0.036(1)
C40.3731(6)0.1444(3)0.1388(7)0.039(1)
C50.2720(6)0.2091(3)0.1300(7)0.039(1)
C60.2996(5)0.2854(3)0.2253(6)0.032(1)
C70.1764(6)0.3592(3)0.2110(7)0.035(1)
C8-0.0718(7)0.4996(4)0.1997(10)0.061(2)

These tables provide a foundational dataset for computational modeling and for understanding how structural modifications to the this compound scaffold can influence the solid-state properties of its derivatives.

Future Research Perspectives and Broader Academic Impact

Development of Greener Synthetic Routes for Halogenated Benzoate (B1203000) Derivatives

The synthesis of halogenated aromatic compounds, including benzoate derivatives, has traditionally relied on methods that can be environmentally taxing. The push towards green chemistry is catalyzing a shift in how these valuable molecules are produced.

Current and Future Trends:

Eco-Friendly Reagents: Research is moving away from elemental halogens, which are toxic and energetically costly to produce, towards safer and more sustainable alternatives. nih.gov One promising approach involves using "table salt" (sodium halides) as a source of electrophilic halogens in an environmentally friendly solvent like ethanol. nih.gov For instance, the synthesis of chlorinated benzo[b]selenophenes has been successfully achieved using this method. nih.gov Another approach detailed in patent literature for a related compound, 2-amino-5-chloro-3-methylbenzoic acid, utilizes cyanuric chloride as a chlorinating agent, which can offer advantages in terms of cost and cleaner reaction profiles over reagents like N-chlorosuccinimide.

Sustainable Solvents and Catalysts: The use of water as a solvent is a key goal in green synthesis. ucl.ac.uk Developing catalytic systems that are effective in aqueous media is an active area of research. ucl.ac.ukmdpi.com Furthermore, enzymatic halogenation presents a highly selective and environmentally benign alternative to traditional chemical methods, operating under mild conditions. nih.gov The discovery of a wide array of halogenating enzymes in nature opens the door to their application in synthetic processes. nih.gov

Biomass as Feedstock: A long-term vision for sustainable chemistry involves using renewable feedstocks. Research into converting biomass-derived materials, such as furfural (B47365) derivatives, into aromatic compounds is gaining traction. ucl.ac.ukucl.ac.ukacs.org These methods aim to create aromatic rings in one-pot cascades, often in water, significantly reducing the environmental footprint. ucl.ac.ukucl.ac.uk

Table 1: Comparison of Synthetic Approaches for Halogenated Aromatics
ApproachTraditional MethodGreener AlternativeKey Advantages of Greener Route
Halogen SourceElemental Halogens (e.g., Br₂, Cl₂)Sodium Halides (e.g., NaCl, NaBr), N-halosuccinimidesReduced toxicity, safer handling, lower cost. nih.gov
SolventChlorinated hydrocarbons (e.g., Dichloromethane)Water, Ethanol, Solvent-free (grinding)Reduced environmental impact, lower cost, increased safety. ucl.ac.uk
CatalystHomogeneous metal catalysts (e.g., Palladium)Enzymes (Halogenases), Heterogeneous catalystsHigh selectivity, mild reaction conditions, catalyst recyclability. nih.gov
FeedstockPetroleum-basedBiomass-derived (e.g., furfurals)Renewable resource, potential for carbon-neutral processes. ucl.ac.ukucl.ac.uk

Exploration of Novel Reactivity Pathways for Methyl 2-amino-3-bromo-5-chlorobenzoate

The specific substitution pattern of this compound dictates its reactivity, opening avenues for novel chemical transformations. The interplay between the ortho-amino group, the bromine at position 3, and the chlorine at position 5 creates unique opportunities for selective functionalization.

Key Research Areas:

C-H Functionalization: Metal-catalyzed C-H functionalization has become a powerful tool for creating complex molecules without the need for pre-functionalized starting materials. acs.org For aniline (B41778) derivatives, research has focused on achieving remote C-H functionalization, moving beyond the typical ortho-substitution directed by the amino group. acs.org For a molecule like this compound, this could enable direct modification of the C-H bond at position 4 or 6, providing a modular approach to a wide range of derivatives. Palladium-catalyzed reactions are particularly prominent in this area. nih.gov

Cycloaddition Reactions: The aromatic core of benzene (B151609) is highly stable, making Diels-Alder reactions challenging. acs.org However, the development of dearomatization agents can promote such cycloadditions. acs.org Applying these methods to polysubstituted benzenes like the title compound could lead to the synthesis of highly functionalized barrelenes and other complex polycyclic structures. acs.org

Cross-Coupling Reactions: The bromine and chlorine atoms on the ring are prime sites for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br versus the C-Cl bond could allow for sequential, site-selective functionalization. The presence of halogens is also crucial for facilitating cross-coupling reactions to produce a vast number of derivatives. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis represents a paradigm shift in the production of fine chemicals and active pharmaceutical ingredients (APIs). chemicalindustryjournal.co.ukrsc.orgresearchgate.net These technologies offer enhanced control, safety, and efficiency, making them ideal for handling the complex and potentially hazardous reactions often involved in the synthesis of halogenated intermediates.

Advantages and Applications:

Enhanced Safety and Control: Flow reactors are particularly advantageous for managing hazardous intermediates and highly exothermic reactions. nih.govresearchgate.net The small reactor volumes and superior heat and mass transfer capabilities allow for reactions to be run under conditions that would be unsafe in large batch reactors. chemicalindustryjournal.co.uk

Increased Efficiency and Scalability: Continuous flow processes can significantly reduce reaction times and improve yields. rsc.org They also simplify the process of scaling up from laboratory to industrial production. chemicalindustryjournal.co.uk Multi-step syntheses can be "telescoped," where sequential reactions occur in a continuous system without isolating intermediates, saving time and resources. nih.gov

Automation and Optimization: Automated synthesis platforms, often integrated with flow chemistry, enable high-throughput experimentation for reaction optimization. nih.govresearchgate.netnih.gov These systems can systematically vary reaction parameters to quickly identify the optimal conditions for yield and purity, accelerating the development of new synthetic routes. rsc.orgemergentmind.com

Table 2: Key Parameters in Automated Flow Synthesis
ParameterDescriptionSignificance
Residence TimeThe time reactants spend within the reactor.Directly impacts reaction completion and yield. rsc.org
TemperatureThe temperature at which the reaction is conducted.Crucial for reaction rate and selectivity; precisely controlled in flow systems. rsc.org
Flow RateThe rate at which reactants are pumped into the reactor.Determines residence time and mixing efficiency. researchgate.net
MixingThe efficiency of combining reactant streams.Critical for fast reactions; enhanced by micromixers in flow setups. researchgate.net

Computational Design of Novel Derivatives with Predicted Reactivity Profiles

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the reactivity and properties of molecules before they are synthesized in the lab. acs.orgnih.gov This predictive power accelerates the discovery of new derivatives with desired characteristics.

Applications in Derivative Design:

Predicting Reaction Sites: DFT calculations can determine the relative stabilities of reaction intermediates, such as σ-complexes in electrophilic aromatic substitution, to predict the most likely site of reaction. acs.orgnih.gov For a molecule like this compound, computational models can predict whether an incoming electrophile will add to the C4 or C6 position.

Understanding Substituent Effects: Quantum chemistry calculations provide a quantitative understanding of the electronic effects (inductive vs. resonance) of substituents on the benzene ring, explaining their activating/deactivating and directing properties. pku.edu.cn Halogen substitution is known to significantly alter a molecule's properties and chemical reactivity. nih.gov DFT can be used to study how the combination of amino, bromo, chloro, and methyl ester groups influences the electron density distribution and reactivity of the aromatic ring. researchgate.netrsc.org

Designing for Function: By calculating properties like the HOMO-LUMO gap, chemical potential, and electrophilicity index, researchers can design novel derivatives with tailored electronic properties for specific applications. nih.govchemrxiv.org For example, computational studies can guide the synthesis of new compounds with enhanced biological activity or specific material properties. nih.gov

Role in Interdisciplinary Research Beyond Traditional Organic Synthesis

The structural motifs present in this compound and its derivatives make them valuable in a range of scientific fields beyond their role as simple synthetic intermediates.

Expanding Applications:

Medicinal Chemistry: Halogenated aromatic compounds are integral to many pharmaceuticals. researchgate.net The title compound is a useful pharmaceutical intermediate. cymitquimica.com Related structures, such as 2-amino-3,5-dibromobenzaldehyde, are key intermediates in the synthesis of drugs like Ambroxol. nih.govgoogle.com Halogenated benzoates have also been investigated for their potential in treating neurological disorders and as antifungal agents. dss.go.th

Agrochemicals: Substituted aminobenzoic acids are crucial building blocks for modern pesticides. For instance, the related compound 2-amino-5-chloro-3-methylbenzoic acid is a key intermediate for a major insecticide.

Materials Science: The electronic properties imparted by the halogen and amino substituents make these types of molecules interesting for the development of new materials. Polysubstituted aromatics can be precursors to functional dyes, polymers, or organic electronic materials where charge transfer characteristics are important. rsc.org

The future of this compound and its chemical relatives is bright and multifaceted. Advances in green chemistry will make their production more sustainable, while the integration of flow chemistry and automation will make it more efficient. Simultaneously, computational tools will guide the rational design of new derivatives, and their unique properties will continue to find new and important applications across a wide spectrum of interdisciplinary research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-amino-3-bromo-5-chlorobenzoate, and how can side reactions be minimized?

  • Methodology :

  • Start with methyl 5-chloro-2-nitrobenzoate as a precursor. Reduce the nitro group to an amino group using tin(II) chloride in ethyl acetate under acidic conditions (HCl) .
  • Introduce bromine at the 3-position via electrophilic substitution using Br₂ in the presence of a Lewis acid (e.g., FeBr₃).
  • Critical parameters:
  • Temperature control (<5°C during bromination to avoid over-halogenation).
  • Catalyst stoichiometry (excess FeBr₃ may lead to di-substitution).
  • Purify via recrystallization (ethanol/water) to isolate the product.

Q. How can the structure of this compound be confirmed experimentally?

  • Analytical workflow :

  • X-ray crystallography : Use SHELX software (e.g., SHELXL) for structure refinement. Ensure data resolution < 0.8 Å for accurate halogen positioning .
  • NMR analysis :
  • ¹H NMR : Look for NH₂ protons (δ 5.5–6.5 ppm, broad singlet).
  • ¹³C NMR : Confirm ester carbonyl at ~165–170 ppm.
  • Mass spectrometry : ESI-MS in positive mode to verify molecular ion [M+H]⁺ at m/z 278.53 .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselective functionalization of this compound?

  • Mechanistic insights :

  • The amino group (-NH₂) is ortho/para-directing but electron-donating, favoring electrophilic attack at the 5-position (meta to Br/Cl).
  • DFT studies : Use B3LYP/6-31G(d) to calculate Fukui indices for electrophilicity. Compare with experimental Suzuki coupling results (e.g., para-substitution on aryl halides) .
    • Case study :
  • Palladium-catalyzed cross-coupling at the 3-bromo position requires bulky ligands (e.g., SPhos) to mitigate steric hindrance from adjacent substituents.

Q. What computational methods predict the reactivity of this compound in nucleophilic aromatic substitution?

  • Approach :

  • Perform density functional theory (DFT) calculations (e.g., Gaussian 16) to map electrostatic potential surfaces.
  • Key metrics:
  • LUMO energy : Lower values indicate higher electrophilicity at the bromine site.
  • NBO charges : Higher positive charge on Br correlates with SNAr reactivity .
    • Validation : Compare computed activation energies with experimental kinetic data (e.g., reaction with NaN₃ in DMF at 80°C).

Q. How can this compound be utilized to design bioactive derivatives?

  • Strategies :

  • Amide formation : React the amino group with activated carboxylic acids (e.g., EDC/HOBt coupling) to create libraries for antimicrobial screening.
  • Halogen replacement : Substitute Br with azide or alkynyl groups for click chemistry applications .
    • Example :
  • Derivatives like Ethyl 2-amino-3-bromo-5-chlorobenzoate (CAS 1315366-56-3) have been explored as intermediates in kinase inhibitor synthesis .

Contradiction Resolution & Best Practices

Q. How to address contradictory crystallographic data for halogen positioning?

  • Solution :

  • Use SHELXL ’s rigid-bond restraint for anisotropic displacement parameters (ADPs) to refine Br/Cl positions .
  • Validate with Hirshfeld surface analysis to confirm intermolecular interactions.

Q. What safety protocols are critical when handling air-sensitive intermediates in its synthesis?

  • Guidelines :

  • Use inert atmosphere (N₂/Ar) for reduction steps (e.g., SnCl₂ reactions) .
  • Follow OSHA-compliant PPE: nitrile gloves, chemical-resistant suits, and fume hoods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.